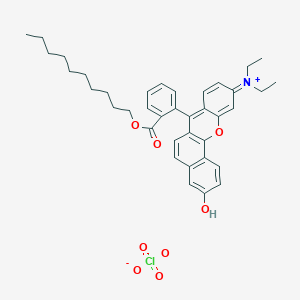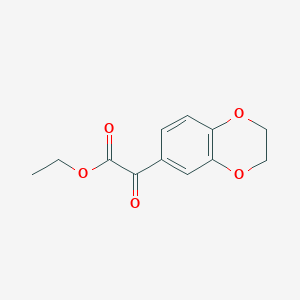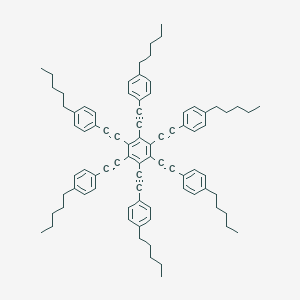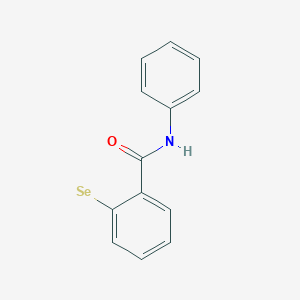
2-Selenylbenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Selenylbenzanilide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a selenium-containing derivative of benzanilide, which is a well-known nonsteroidal anti-inflammatory drug. 2-Selenylbenzanilide has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2-Selenylbenzanilide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. Furthermore, 2-Selenylbenzanilide has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs.
Biochemische Und Physiologische Effekte
2-Selenylbenzanilide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which makes it a potent antioxidant. Furthermore, 2-Selenylbenzanilide has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Selenylbenzanilide in lab experiments is its potent antioxidant and anti-inflammatory activity. This makes it a useful tool for studying the role of oxidative stress and inflammation in various disease models. However, one of the limitations of using 2-Selenylbenzanilide is its potential toxicity at high concentrations. Therefore, careful dose optimization is required when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Selenylbenzanilide. One potential direction is the development of new drugs based on the structure of 2-Selenylbenzanilide for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, the potential use of 2-Selenylbenzanilide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma should be explored further. Additionally, the molecular mechanisms underlying the anticancer activity of 2-Selenylbenzanilide need to be elucidated further to facilitate the development of new anticancer drugs.
Synthesemethoden
The synthesis of 2-Selenylbenzanilide can be achieved through a multistep process involving the reaction of benzanilide with selenium dioxide and sodium borohydride. The reaction proceeds via the formation of a selenium intermediate, which is then reduced to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Selenylbenzanilide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, 2-Selenylbenzanilide has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
CAS-Nummer |
139015-80-8 |
|---|---|
Produktname |
2-Selenylbenzanilide |
Molekularformel |
C13H10NOSe |
Molekulargewicht |
275.2 g/mol |
InChI |
InChI=1S/C13H10NOSe/c15-13(11-8-4-5-9-12(11)16)14-10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI-Schlüssel |
KWTUCBZCJBVRTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se] |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se] |
Andere CAS-Nummern |
139015-80-8 |
Synonyme |
2-selenylbenzanilide ebselen selenol N-phenyl-2-carboxamidobenzeneselenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



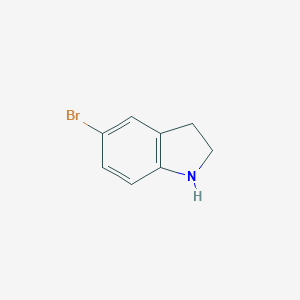
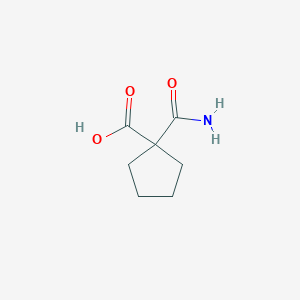
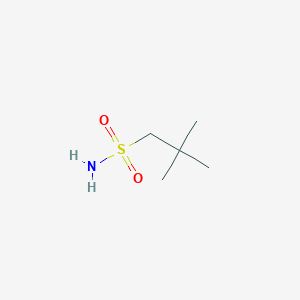
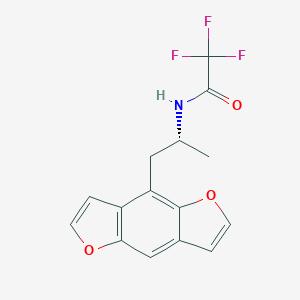
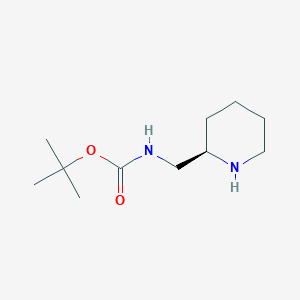
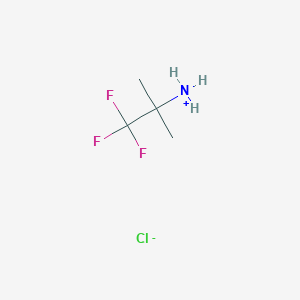
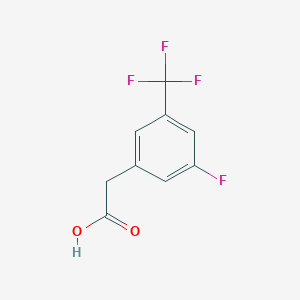
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)
![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

